molecular formula C9H13N3O2 B12507028 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate

2-(Dimethylamino)ethyl pyrimidine-5-carboxylate

Cat. No.: B12507028
M. Wt: 195.22 g/mol
InChI Key: OVAVTBQNIFOHHR-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl pyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H13N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate typically involves the reaction of pyrimidine-5-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyrimidine-5-carboxylic acid derivatives.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)pyrimidine-5-carboxylate
  • 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester
  • Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate

Uniqueness

2-(Dimethylamino)ethyl pyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of the dimethylamino group and the pyrimidine ring. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(dimethylamino)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12(2)3-4-14-9(13)8-5-10-7-11-6-8/h5-7H,3-4H2,1-2H3

InChI Key

OVAVTBQNIFOHHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CN=CN=C1

Origin of Product

United States

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